molecular formula C8H10N2O4 B2887425 ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate CAS No. 154942-22-0

ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate

Cat. No.: B2887425
CAS No.: 154942-22-0
M. Wt: 198.178
InChI Key: ZKBZPXRXJDUNQR-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate is a heterocyclic compound with a molecular weight of 198.18 g/mol It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate typically involves the reaction of ethyl acetoacetate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring . The reaction conditions often include heating the mixture in ethanol with a catalytic amount of hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring. These derivatives can exhibit diverse chemical and biological properties .

Scientific Research Applications

Ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-3-14-7(12)5-4-9-8(13)10(2)6(5)11/h4H,3H2,1-2H3,(H,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBZPXRXJDUNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

74.08 g (1 mol) of N-methyl urea and 216.2 g (1 mol) diethylethoxymethylenemalonate were heated together at 122° C. for 24 hours, followed by 170° C. for 12 hours, to give the 3-methyluracil-5-carboxylic acid ethyl ester in 35% yield (following recrystallization from ethyl acetate).
Quantity
74.08 g
Type
reactant
Reaction Step One
Quantity
216.2 g
Type
reactant
Reaction Step One

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